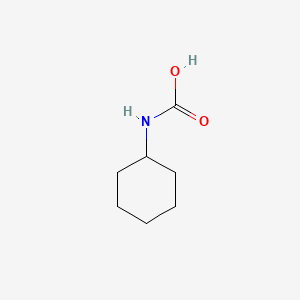![molecular formula C16H16Cl3N3 B13984377 N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline CAS No. 66710-78-9](/img/structure/B13984377.png)
N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[2-(3-CHLOROPHENYL)DIAZENYL]-: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzenamine core substituted with bis(2-chloroethyl) groups and a diazenyl linkage to a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[2-(3-CHLOROPHENYL)DIAZENYL]- typically involves the following steps:
Diazotization: The starting material, 3-chloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N,N-bis(2-chloroethyl)benzenamine under controlled conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters such as temperature, pH, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloroethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenamine derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential chemotherapeutic agent due to its structural similarity to known alkylating agents.
Industry:
- Utilized in the production of dyes and pigments due to its diazenyl linkage, which imparts color properties.
Mechanism of Action
The mechanism of action of BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[2-(3-CHLOROPHENYL)DIAZENYL]- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Carmustine (BCNU): An alkylating agent used in chemotherapy.
Chlorambucil: Another alkylating agent with similar structural features.
Uniqueness:
- The presence of the diazenyl linkage and the 3-chlorophenyl group distinguishes BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[2-(3-CHLOROPHENYL)DIAZENYL]- from other similar compounds, potentially imparting unique chemical and biological properties.
Properties
CAS No. |
66710-78-9 |
|---|---|
Molecular Formula |
C16H16Cl3N3 |
Molecular Weight |
356.7 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H16Cl3N3/c17-8-10-22(11-9-18)16-6-4-14(5-7-16)20-21-15-3-1-2-13(19)12-15/h1-7,12H,8-11H2 |
InChI Key |
KSOKKQJLQRLZGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=NC2=CC=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole](/img/structure/B13984299.png)



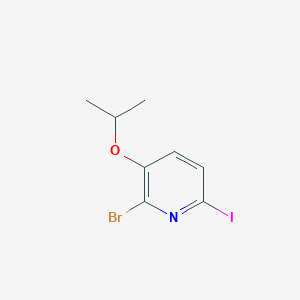

![Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-](/img/structure/B13984347.png)
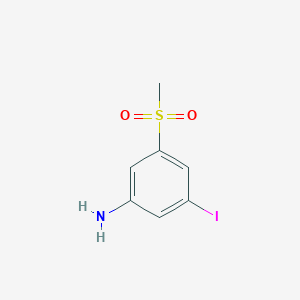
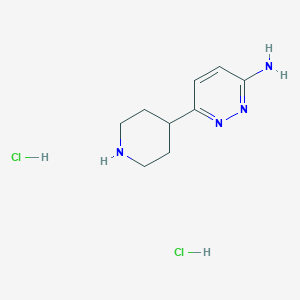
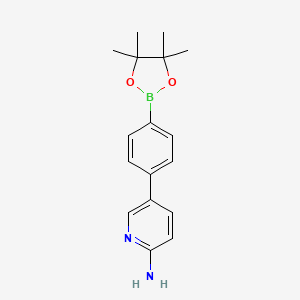
![6-bromo-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13984374.png)

